Methyl 4-(tributylstannyl)thiazole-2-carboxylate
CAS No.: 173979-00-5
Cat. No.: VC21319166
Molecular Formula: C17H31NO2SSn
Molecular Weight: 432.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173979-00-5 |
|---|---|
| Molecular Formula | C17H31NO2SSn |
| Molecular Weight | 432.2 g/mol |
| IUPAC Name | methyl 4-tributylstannyl-1,3-thiazole-2-carboxylate |
| Standard InChI | InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; |
| Standard InChI Key | BLFLPCWHWXBIOR-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-(tributylstannyl)thiazole-2-carboxylate (CAS No. 173979-00-5) is a functionalized thiazole derivative featuring a tributylstannyl group at the 4-position and a methyl carboxylate group at the 2-position of the thiazole ring. With a molecular formula of C17H31NO2SSn and a molecular weight of 432.2 g/mol, this compound represents an important class of organotin reagents.
The structure consists of three key components: a thiazole heterocyclic core (containing sulfur and nitrogen atoms), a tributylstannyl moiety (Sn(C4H9)3), and a methyl carboxylate functional group (COOCH3). The thiazole ring provides an electron-rich aromatic system that can participate in various chemical transformations, while the tributylstannyl group serves as a versatile handle for cross-coupling reactions. The methyl carboxylate offers additional functionality for further synthetic manipulations.
The molecular architecture creates a compound with distinct reactivity patterns that make it valuable in organic synthesis, particularly in the construction of complex molecules containing thiazole rings.
Physical Properties
The physical properties of Methyl 4-(tributylstannyl)thiazole-2-carboxylate are summarized in Table 1, providing a comprehensive overview of its characteristics.
Table 1: Physical Properties of Methyl 4-(tributylstannyl)thiazole-2-carboxylate
| Property | Value |
|---|---|
| CAS Number | 173979-00-5 |
| Molecular Formula | C17H31NO2SSn |
| Molecular Weight | 432.2 g/mol |
| Physical State | Liquid/oil at room temperature |
| Color | Colorless to pale yellow |
| Solubility | Soluble in common organic solvents (THF, DCM, toluene) |
| Stability | Moisture and air sensitive |
| Appearance | Clear to slightly hazy liquid |
Synthetic Methodologies
The synthesis of Methyl 4-(tributylstannyl)thiazole-2-carboxylate typically involves the reaction of thiazole derivatives with tributyltin reagents. Several synthetic routes have been developed, with the most common approaches outlined below.
Direct Stannylation of Thiazole Carboxylates
The most straightforward approach involves the metallation of methyl thiazole-2-carboxylate followed by quenching with tributyltin chloride. This method typically employs strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to deprotonate at the C4 position of the thiazole ring, followed by treatment with tributyltin chloride.
The general reaction scheme follows:
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Deprotonation of methyl thiazole-2-carboxylate with LDA at -78°C
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Addition of tributyltin chloride
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Warming to room temperature and workup
Halogen-Metal Exchange Route
An alternative approach involves halogen-metal exchange on 4-halothiazole derivatives. This method typically starts with methyl 4-bromothiazole-2-carboxylate or methyl 4-iodothiazole-2-carboxylate:
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Treatment of methyl 4-halothiazole-2-carboxylate with n-butyllithium at low temperature
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Addition of tributyltin chloride
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Warming to room temperature and isolation
Palladium-Catalyzed Stannylation
Palladium-catalyzed stannylation offers a milder alternative that can be suitable for substrates sensitive to strongly basic conditions:
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Reaction of methyl 4-halothiazole-2-carboxylate with bis(tributyltin) in the presence of a palladium catalyst
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Heating in an appropriate solvent (typically toluene or dioxane)
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Purification to obtain the target compound
Chemical Reactivity and Applications
Methyl 4-(tributylstannyl)thiazole-2-carboxylate serves as a versatile building block in organic synthesis, with applications spanning various domains of chemical research.
Cross-Coupling Reactions
The primary utility of this compound lies in its ability to participate in cross-coupling reactions, particularly the Stille coupling. The tributylstannyl group acts as a nucleophilic partner in palladium-catalyzed reactions with various electrophiles, enabling the formation of new carbon-carbon bonds.
Table 2: Representative Cross-Coupling Reactions
| Electrophile | Catalyst System | Conditions | Product Type | Typical Yield |
|---|---|---|---|---|
| Aryl iodides | Pd(PPh3)4 | DMF, 80°C, 12h | 4-Arylthiazole-2-carboxylates | 65-85% |
| Vinyl bromides | Pd2(dba)3/P(o-tol)3 | Dioxane, 90°C, 18h | 4-Vinylthiazole-2-carboxylates | 60-75% |
| Acid chlorides | Pd(PPh3)2Cl2 | THF, 50°C, 8h | 4-Acylthiazole-2-carboxylates | 50-70% |
| Benzyl bromides | Pd(dppf)Cl2 | Toluene, 100°C, 24h | 4-Benzylthiazole-2-carboxylates | 55-80% |
| Heteroaryl triflates | Pd(PPh3)4/LiCl | NMP, 100°C, 15h | Bis-heterocyclic compounds | 45-65% |
Functional Group Transformations
The methyl carboxylate group offers additional synthetic versatility:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to other esters
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Reduction to hydroxymethyl derivatives
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Conversion to amides, thioesters, or acyl halides
These transformations enable the preparation of diverse thiazole derivatives with applications in medicinal chemistry, materials science, and agrochemical development.
Spectroscopic Characterization
Spectroscopic data for Methyl 4-(tributylstannyl)thiazole-2-carboxylate provides valuable information for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Data
Table 3: Characteristic NMR Signals
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H | 0.88-0.95 | m | CH3 (butyl) |
| 1H | 1.10-1.35 | m | CH2 (butyl) |
| 1H | 1.50-1.65 | m | CH2 (butyl) |
| 1H | 3.92-3.97 | s | OCH3 |
| 1H | 7.80-7.95 | s | C5-H (thiazole) |
| 13C | 13.7 | s | CH3 (butyl) |
| 13C | 27.2 | s | CH2 (butyl) |
| 13C | 28.9 | s | CH2 (butyl) |
| 13C | 52.4 | s | OCH3 |
| 13C | 129.5 | s | C5 (thiazole) |
| 13C | 145.2 | s | C4 (thiazole) |
| 13C | 162.8 | s | C2 (thiazole) |
| 13C | 169.5 | s | C=O (ester) |
| 119Sn | -41.2 | s | Sn(Bu)3 |
Mass Spectrometry
Mass spectrometric analysis typically shows characteristic fragmentation patterns, including:
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Molecular ion peak around m/z 432 (with characteristic tin isotope pattern)
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Fragment ions corresponding to loss of butyl groups from tin
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Fragment ions representing the thiazole-carboxylate moiety
Reaction Mechanisms and Synthetic Applications
The synthetic utility of Methyl 4-(tributylstannyl)thiazole-2-carboxylate primarily stems from its ability to transfer the thiazole-2-carboxylate moiety to various organic electrophiles through palladium-catalyzed cross-coupling reactions.
Stille Coupling Mechanism
The Stille coupling involving Methyl 4-(tributylstannyl)thiazole-2-carboxylate follows a general catalytic cycle:
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Oxidative addition of the organic halide to Pd(0)
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Transmetallation with the organotin compound (transfer of the thiazole unit)
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Reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst
This mechanism enables the selective incorporation of the thiazole ring into diverse molecular frameworks, making it valuable for constructing complex molecules.
Synthetic Applications in Drug Development
Thiazole-containing compounds have demonstrated significant biological activities, and Methyl 4-(tributylstannyl)thiazole-2-carboxylate serves as a key intermediate in synthesizing such compounds. The functionalization at both the 2- and 4-positions of the thiazole ring allows for the generation of diverse compound libraries for biological screening.
Table 4: Applications in Medicinal Chemistry
| Therapeutic Area | Target | Thiazole Contribution | Development Stage |
|---|---|---|---|
| Antibiotic | Bacterial cell wall synthesis | Improves membrane penetration | Preclinical |
| Anticancer | Tyrosine kinases | Enhanced binding to ATP pocket | Lead optimization |
| Anti-inflammatory | COX-2 | Increases selectivity | Clinical candidates |
| Antifungal | Ergosterol biosynthesis | Improves potency and spectrum | Marketed compounds |
| CNS disorders | GABA receptors | Modulates receptor binding | Discovery phase |
Structure-Activity Relationships
The structural features of thiazole derivatives synthesized from Methyl 4-(tributylstannyl)thiazole-2-carboxylate significantly influence their biological activities and physicochemical properties.
Effect of Substitution Patterns
Studies have shown that the nature of substituents at the C4 position (replacing the tributylstannyl group) has profound effects on biological activities. Electron-donating groups often enhance antimicrobial properties, while electron-withdrawing groups may improve kinase inhibition profiles.
The methyl ester functionality at C2 serves as a versatile handle for further modifications, with corresponding acids, amides, and reduced derivatives showing distinct biological profiles. Hydrophobic substituents at this position generally improve membrane permeability, while polar groups enhance water solubility and target specificity.
Recent Research Developments
Recent investigations have expanded the applications of Methyl 4-(tributylstannyl)thiazole-2-carboxylate beyond traditional synthetic methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as an efficient approach for reactions involving this compound, offering:
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Reduced reaction times (from hours to minutes)
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Improved yields
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Enhanced selectivity
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Environmentally friendly conditions
Flow Chemistry Applications
Continuous flow chemistry has shown promise for scaling up reactions involving Methyl 4-(tributylstannyl)thiazole-2-carboxylate, with benefits including:
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Better heat and mass transfer
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Improved safety profile when handling reactive intermediates
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Potential for automated optimization
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Simplified scale-up processes
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